BENZOYLHETERATISINE HCl
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Overview
Description
Benzoylheteratisine hydrochloride is a diterpenoid alkaloid derived from plants of the Ranunculaceae family. It is known for its potent antiarrhythmic and local anesthetic properties. This compound functions as a sodium channel blocker, making it a valuable agent in the treatment of various cardiac and neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoylheteratisine hydrochloride involves multiple steps, starting from the extraction of heteratisine from natural sources. The key steps include:
Extraction: Heteratisine is extracted from the plant material using organic solvents.
Benzoylation: Heteratisine is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Purification: The benzoylated product is purified through recrystallization or chromatography.
Hydrochloride Formation: The final step involves converting the benzoylated heteratisine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of benzoylheteratisine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated benzoylation: Utilizing automated reactors to ensure consistent reaction conditions.
High-throughput purification: Employing large-scale chromatography systems.
Hydrochloride formation: Conducted in industrial reactors with precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Benzoylheteratisine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent alkaloid, heteratisine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces oxidized derivatives with altered pharmacological properties.
Reduction: Yields heteratisine, which has different biological activities.
Substitution: Results in substituted benzoylheteratisine derivatives with potential new applications.
Scientific Research Applications
Benzoylheteratisine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sodium channel blockers and their interactions.
Biology: Investigated for its neuroprotective effects and ability to inhibit epileptiform activity.
Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of benzoylheteratisine hydrochloride is the inhibition of sodium ion conductivity in excitable cells. It blocks sodium channels, preventing the influx of sodium ions, which is crucial for the initiation and propagation of action potentials. This action results in its antiarrhythmic and local anesthetic effects. The compound’s ability to antagonize aconitine and inhibit sodium channel activity is unique compared to other class I antiarrhythmics .
Comparison with Similar Compounds
- Lappaconitine
- N-deacetyllappaconitine
- 6-Benzoylheteratisine
Comparison:
- Lappaconitine and N-deacetyllappaconitine: Both are diterpenoid alkaloids with antiarrhythmic properties. benzoylheteratisine hydrochloride has a higher antiarrhythmic activity level and a distinct mechanism of action.
- 6-Benzoylheteratisine: Shares similar neuroprotective and sodium channel blocking properties but differs in its specific pharmacological profile and potency .
Benzoylheteratisine hydrochloride stands out due to its potent antiarrhythmic activity and unique mechanism of action, making it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
1262758-10-0 |
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Molecular Formula |
C29H38ClNO6 |
Molecular Weight |
532.074 |
InChI |
InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1 |
InChI Key |
BFFRNKZYZJVSJP-MOFCGRQPSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl |
Purity |
97 % (TLC, mass spectrometry, NMR). |
Synonyms |
Heteratisan-14-one, 6-(benzoyloxy)-2-o-ethyl-8-hydroxy-1-methoxy-4-methyl-, (1-alpha,6-beta)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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